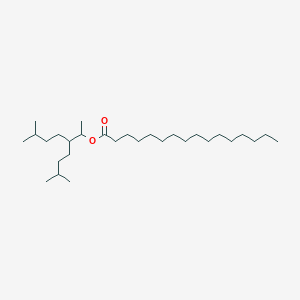
6-Methyl-3-(3-methylbutyl)heptan-2-YL hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(3-methylbutyl)heptan-2-yl hexadecanoate is a chemical compound with the molecular formula C({27})H({54})O(_{2}). This compound is an ester derived from hexadecanoic acid (palmitic acid) and 6-methyl-3-(3-methylbutyl)heptan-2-ol . It is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(3-methylbutyl)heptan-2-yl hexadecanoate typically involves the esterification of hexadecanoic acid with 6-methyl-3-(3-methylbutyl)heptan-2-ol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of hexadecanoic acid and 6-methyl-3-(3-methylbutyl)heptan-2-ol into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain the desired ester .
化学反応の分析
Types of Reactions
6-Methyl-3-(3-methylbutyl)heptan-2-yl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Hexadecanoic acid and 6-methyl-3-(3-methylbutyl)heptan-2-ol.
Reduction: 6-Methyl-3-(3-methylbutyl)heptan-2-ol and hexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
6-Methyl-3-(3-methylbutyl)heptan-2-yl hexadecanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in studies of lipid metabolism and enzyme activity.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
作用機序
The mechanism of action of 6-Methyl-3-(3-methylbutyl)heptan-2-yl hexadecanoate involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release hexadecanoic acid and 6-methyl-3-(3-methylbutyl)heptan-2-ol, which can then participate in various metabolic pathways . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
Hexadecanoic acid, 3-methylbutyl ester: Similar structure but lacks the additional methyl groups on the heptan-2-yl chain.
Isopentyl palmitate: Another name for the same compound.
3-Methylbutyl hexadecanoate: Similar ester with a different alcohol component.
Uniqueness
6-Methyl-3-(3-methylbutyl)heptan-2-yl hexadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties. The presence of multiple methyl groups enhances its hydrophobicity and stability, making it suitable for various industrial applications .
特性
CAS番号 |
88332-29-0 |
|---|---|
分子式 |
C29H58O2 |
分子量 |
438.8 g/mol |
IUPAC名 |
[6-methyl-3-(3-methylbutyl)heptan-2-yl] hexadecanoate |
InChI |
InChI=1S/C29H58O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(30)31-27(6)28(23-21-25(2)3)24-22-26(4)5/h25-28H,7-24H2,1-6H3 |
InChIキー |
JTPQWLHUFFAZIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
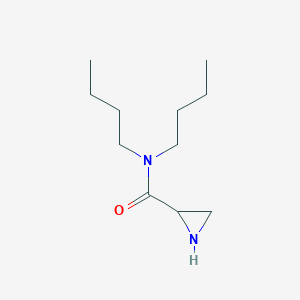
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
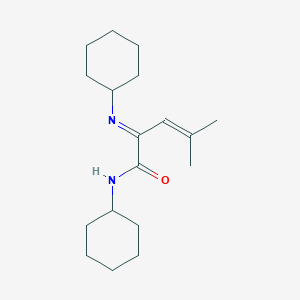
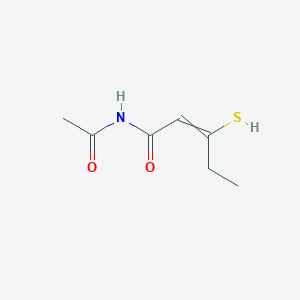
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
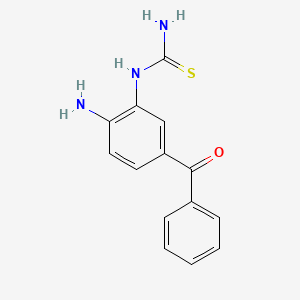
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
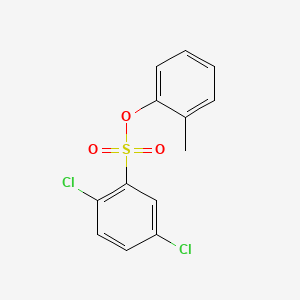
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)
